molecular formula C10H14ClNOS B8642878 Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]- CAS No. 89544-11-6

Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]-

Cat. No.: B8642878
CAS No.: 89544-11-6
M. Wt: 231.74 g/mol
InChI Key: JECZLRYRMNGWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]- is a useful research compound. Its molecular formula is C10H14ClNOS and its molecular weight is 231.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89544-11-6

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

3-(4-chlorobutylsulfinylmethyl)pyridine

InChI

InChI=1S/C10H14ClNOS/c11-5-1-2-7-14(13)9-10-4-3-6-12-8-10/h3-4,6,8H,1-2,5,7,9H2

InChI Key

JECZLRYRMNGWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CS(=O)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 85% pure m-chloroperbenzoic acid (107 g) in methylene chloride (900 cc) is added dropwise, in the course of 1 hour 30 minutes, at a temperature of about 20° C., to a solution of 4-chlorobutyl pyridin-3-yl-methyl sulphide (103 g) in methylene chloride (900 cc). After stirring for 17 hours at the same temperature, a 10% (by weight) aqueous solution of sodium bicarbonate (3 liters) is added slowly. The organic solution is decanted and then washed with a 10% solution of sodium bicarbonate (1 liter). The aqueous phases are combined and extracted with methylene chloride (500 cc). The organic extracts are combined and washed twice with distilled water (2 liters in total), dried over anhydrous sodium sulphate and concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C. The product obtained (87 g) is chromatographed on neutral silica gel (400 g) contained in a column of diameter 4.7 cm. Elution is carried out with methylene chloride (10 liters), three 1 liters fractions, ten 100 cc fractions and twelve 500 cc fractions being collected successively. Fractions 11 to 25 are combined and concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C. to give 3-(4-chlorobutyl)sulphinylmethylpyridine (25.4 g) in the form of an orange oil [Rf=0.22; chromatography on a thin layer of silica gel; solvent: ethyl acetate/methanol (80/20 by volume)].
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.